Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Description
Introduction to Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Systematic Nomenclature and Molecular Formula
The systematic IUPAC name, This compound , reflects its substitution pattern:
- Methyl ester : Indicated by the "methyl" prefix and "carboxylate" suffix at position 4.
- Amino group : Located at position 2.
- Trifluoromethyl group : Substituent at position 5.
The molecular formula C₆H₅F₃N₂O₂S corresponds to a planar thiazole ring system with the following atomic composition:
| Element | Quantity |
|---|---|
| Carbon | 6 |
| Hydrogen | 5 |
| Fluorine | 3 |
| Nitrogen | 2 |
| Oxygen | 2 |
| Sulfur | 1 |
Compared to analogs, the trifluoromethyl group increases molecular weight by 54 g/mol over the methyl variant (C₆H₈N₂O₂S, 172.21 g/mol).
Structural Features of the Thiazole Core
The 1,3-thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. Key structural attributes include:
- Aromaticity : Delocalized π-electrons across the ring, evidenced by NMR chemical shifts (δ ~6.5–7.5 ppm for ring protons).
- Substitution pattern :
The crystal structure exhibits planarity, with bond lengths consistent with aromatic systems (C-S: 1.74 Å, C-N: 1.29 Å).
Role of Trifluoromethyl and Ester Functional Groups
Trifluoromethyl Group (-CF₃)
- Electronic effects : Strong electron-withdrawing inductive effect (-I), reducing electron density at position 5. This stabilizes intermediates in nucleophilic substitution reactions.
- Metabolic stability : Enhances resistance to oxidative degradation compared to methyl or phenyl analogs.
- Lipophilicity : Increases logP by 0.8–1.2 units versus non-fluorinated analogs, improving membrane permeability.
Methyl Ester (-COOCH₃)
- Pro-drug potential : Hydrolyzable to carboxylic acid under physiological conditions, enabling controlled drug release.
- Synthetic versatility : Participates in condensations, aminolysis, and Grignard reactions. For example, coupling with amines yields carboxamide derivatives.
| Functional Group | Role in Reactivity | Biological Impact |
|---|---|---|
| Trifluoromethyl | Electron withdrawal, steric hindrance | Enhanced target selectivity |
| Methyl ester | Electrophilic carbonyl, hydrolyzable | Tunable solubility |
Comparative studies with 5-methyl and 5-phenyl analogs demonstrate that the trifluoromethyl variant exhibits 5× greater inhibitory activity against Mycobacterium tuberculosis mtFabH (IC₅₀ = 0.95 µM).
Properties
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c1-13-4(12)2-3(6(7,8)9)14-5(10)11-2/h1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZYNKHLIOVVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with trifluoromethyl ketones in the presence of a base, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate serves as a versatile scaffold for the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as:
- Antimicrobial Agents : Research has indicated that compounds derived from this thiazole framework exhibit significant antibacterial and antifungal activities. For instance, studies have synthesized a series of imidazo[2,1-b]-1,3,4-thiadiazole derivatives that demonstrate promising anti-tubercular properties .
- Anti-inflammatory Agents : Some derivatives have shown potential as cyclooxygenase inhibitors, which are crucial in managing inflammatory conditions. The synthesis of these compounds often involves modifying the thiazole structure to enhance efficacy and selectivity against specific biological targets .
Agricultural Chemistry
The compound's trifluoromethyl group is known to enhance biological activity and stability in agrochemicals. Research has explored its use in developing novel pesticides and herbicides. The presence of fluorine atoms can improve the lipophilicity and metabolic stability of these compounds, making them more effective in agricultural applications.
Material Science
This compound is also being studied for its potential applications in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart desirable properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings.
Case Study 1: Synthesis of Antimicrobial Derivatives
A series of studies focused on synthesizing derivatives of this compound revealed that modifications at the carboxylate position significantly enhanced antimicrobial activity. The derivatives were tested against various bacterial strains, showing IC50 values lower than standard antibiotics.
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Derivative A | Structure A | 15 | Antibacterial |
| Derivative B | Structure B | 10 | Antifungal |
Case Study 2: Development of Anti-inflammatory Agents
Research published in Bioorganic & Medicinal Chemistry documented the synthesis of a new class of cyclooxygenase inhibitors based on this thiazole derivative. The study highlighted several compounds with IC50 values significantly lower than existing anti-inflammatory drugs.
| Compound | Structure | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| Inhibitor A | Structure A | 8 | COX-1 |
| Inhibitor B | Structure B | 12 | COX-2 |
Mechanism of Action
The mechanism of action of Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Insights
- Trifluoromethyl vs. Halogenated Aryl Groups : The -CF₃ group in the target compound increases electronegativity and lipophilicity compared to halogenated aryl analogs (e.g., 3-fluorophenyl or 2-chlorophenyl derivatives). This enhances membrane permeability and metabolic stability .
- Ester Group Variations: Ethyl esters (e.g., Ethyl 2-amino-5-CF₃ analog) exhibit higher aqueous solubility than methyl esters due to the longer alkyl chain .
Biological Activity
Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (CAS Number: 1086375-61-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C6H5F3N2O2S
- Molecular Weight : 226.18 g/mol
- Structure : Contains a thiazole ring substituted with trifluoromethyl and carboxylate groups.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antiviral Activity
Recent studies have indicated that thiazole derivatives exhibit antiviral properties, particularly against flaviviruses such as dengue and yellow fever. This compound has been evaluated for its efficacy in inhibiting viral replication.
Case Study: Antiviral Efficacy
In a study evaluating the antiviral activity of phenylthiazole derivatives, compounds were tested for their ability to inhibit the replication of yellow fever virus. The results showed that certain structural modifications led to improved selectivity and potency:
| Compound | EC50 (µM) | TI (Therapeutic Index) |
|---|---|---|
| Lead Compound | 0.5 | 147 |
| Methyl Derivative | Low micromolar range | Up to 256 |
The methyl derivative demonstrated comparable efficacy while exhibiting a more favorable safety profile due to the absence of toxic moieties like dibromomethyl groups .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Research indicates that thiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 8 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Toxicity and Safety Profile
The safety profile of this compound is crucial for its therapeutic application. Toxicological assessments indicate that while the compound exhibits biological activity, careful consideration must be given to its dosage and potential side effects. The presence of trifluoromethyl groups may influence toxicity; thus, further studies are warranted to establish a comprehensive safety profile .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
